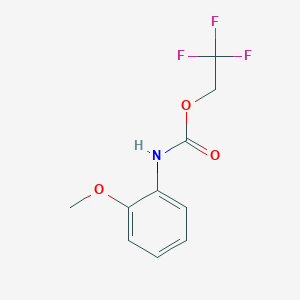

2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

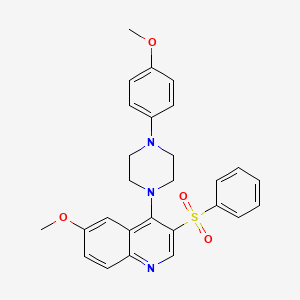

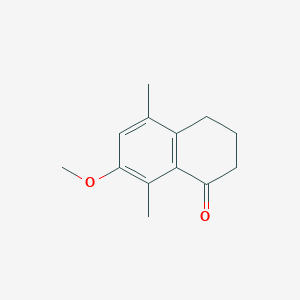

“2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate” is a chemical compound with the CAS Number: 923237-78-9. It has a molecular weight of 249.19 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H10F3NO3/c1-16-8-5-3-2-4-7(8)14-9(15)17-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Facile Preparation and Superior Aryne Precursors : A study by Ganta and Snowden (2007) demonstrated the effective use of 2-iodo-3-methoxyphenyl triflate, closely related to 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate, in nonpolar solvents for arynes preparation. This research highlights its potential in systematic preparation of various phenyl triflates through directed ortho-lithiation-iodination-decarbamation sequences (Ganta & Snowden, 2007).

Directed Lithiation and Synthetic Applications : Smith, El‐Hiti, and Alshammari (2013) explored the lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate. Their work focused on the formation of high-yield substituted products, showing the chemical versatility of such compounds in synthesis (Smith, El‐Hiti, & Alshammari, 2013).

Ring Closure Reaction Studies : Hanusek et al. (2006) conducted studies on the kinetics of methoxide ion-catalyzed reactions of phenyl N-(2-thiocarbamoylphenyl)carbamates, related to 2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate. This study provides insights into the reaction mechanisms and potential applications in chemical syntheses (Hanusek et al., 2006).

Applications in Medicinal Chemistry

- Prodrug Synthesis for Anti-Pneumocystis Activity : Rahmathullah et al. (1999) synthesized carbamate analogues, including 2,2,2-trichloroethoxycarbonyl carbamates, showing anti-Pneumocystis carinii activity. This research underscores the potential of such compounds in medicinal chemistry for developing prodrugs (Rahmathullah et al., 1999).

Safety And Hazards

The compound is considered hazardous and precautions should be taken when handling it. These include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area . It’s also recommended to wear protective gloves, clothing, and eye/face protection .

Propiedades

IUPAC Name |

2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c1-16-8-5-3-2-4-7(8)14-9(15)17-6-10(11,12)13/h2-5H,6H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUJPILRLKDZPEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)OCC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-trifluoroethyl N-(2-methoxyphenyl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one](/img/structure/B2354928.png)

![N-(5-chloro-2-methoxyphenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2354929.png)

![N-(3,4-dichlorophenyl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2354940.png)

![2-amino-4-(3-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2354946.png)

![N-[1-(2-Fluoroethyl)pyrazol-4-yl]prop-2-enamide](/img/structure/B2354947.png)

![[1-Amino-3-methoxy-3-(trifluoromethyl)cyclobutyl]methanol;hydrochloride](/img/structure/B2354949.png)